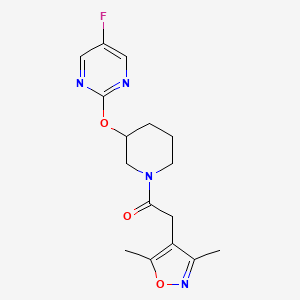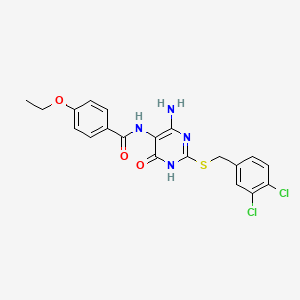
N-(4-氨基-2-((3,4-二氯苯甲基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)-4-乙氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Antitumor Activity
The compound has demonstrated promising antitumor properties. Specifically, N-(4-amino-2-((3,4-dichlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide and related derivatives were evaluated against six human tumor cell lines (PC-3, Eca-109, MGC-803, HGC-27, A549, and H1975). Among them, N-(3-((6-methoxy-2-((3-methylbenzyl)thio)quinazolin-4-yl)amino)phenyl)acrylamide exhibited potent antiproliferative activity against PC-3 cells, surpassing the positive control Gefitinib. Mechanistic studies revealed that it inhibited migration, induced apoptosis, and interacted with the active pocket of EGFR .
Antibacterial Potential
While not extensively studied, compounds containing similar quinazoline skeletons have shown diverse biological activities. The acrylamide moiety, as seen in our compound, can serve as a Michael acceptor, forming covalent bonds with cysteine residues. This property may extend to antibacterial applications, warranting further exploration .
Anticonvulsant Properties
Quinazoline derivatives have been investigated for their anticonvulsant effects. Although specific data on our compound are scarce, its structural features suggest potential in this area. Further research is needed to validate its efficacy .
Anti-Inflammatory Effects
Given the diverse biological properties of quinazolines, including anti-inflammatory activity, our compound could be explored for its impact on inflammatory pathways. However, dedicated studies are necessary to establish its effectiveness .
Antihypertensive Applications
Quinazoline alkaloids have been associated with antihypertensive effects. While our compound’s precise impact remains unexplored, its structural resemblance to known antihypertensive agents warrants investigation .
Anti-HIV Potential
Although not directly studied, quinazoline derivatives have exhibited anti-HIV activity. Our compound’s unique structure may contribute to this effect, making it an intriguing candidate for further investigation .
属性
IUPAC Name |
N-[4-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3S/c1-2-29-13-6-4-12(5-7-13)18(27)24-16-17(23)25-20(26-19(16)28)30-10-11-3-8-14(21)15(22)9-11/h3-9H,2,10H2,1H3,(H,24,27)(H3,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECXYZHVVZMQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

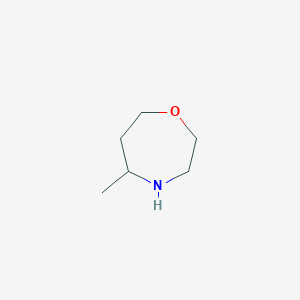
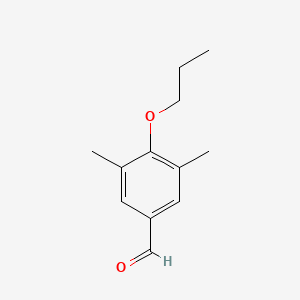
![Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate](/img/structure/B2768300.png)
![6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2768302.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2768303.png)
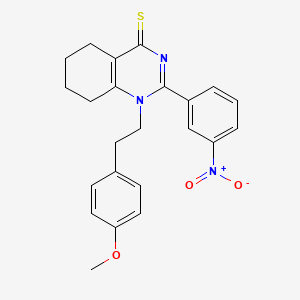
![2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2768309.png)
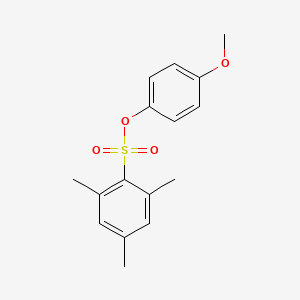
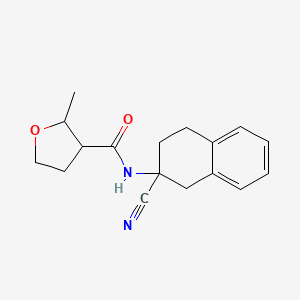
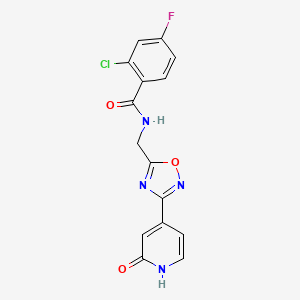
![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2768314.png)
![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2768317.png)
![(5-Bromopyridin-3-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768318.png)
